2-(6-Ethoxynaphthalen-1-yl)propan-2-ol
Description
2-(6-Ethoxynaphthalen-1-yl)propan-2-ol is a tertiary alcohol derivative featuring a naphthalene core substituted with an ethoxy group at position 6 and a propan-2-ol moiety at position 1. Its molecular formula is C₁₅H₁₈O₂ (molecular weight: 230.31 g/mol). The tertiary alcohol structure (propan-2-ol) reduces hydrogen-bonding capacity compared to primary alcohols (e.g., propan-1-ol derivatives), which may affect solubility and intermolecular interactions .
Properties
IUPAC Name |
2-(6-ethoxynaphthalen-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-4-17-12-8-9-13-11(10-12)6-5-7-14(13)15(2,3)16/h5-10,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCYMBJINZDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC=C2)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol typically involves the alkylation of 6-ethoxynaphthalene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as isopropylmagnesium bromide, to introduce the propanol group. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethoxynaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-ethoxynaphthalen-1-yl)propan-2-one.
Reduction: Formation of this compound or 2-(6-ethoxynaphthalen-1-yl)propane.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Ethoxynaphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved in its effects are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthalene Core
Methoxy vs. Ethoxy Substitution
- 2-(6-Methoxynaphthalen-2-yl)propanoic Acid (Naproxen precursor): Molecular formula: C₁₄H₁₄O₃ (230.26 g/mol). The methoxy group at position 6 confers moderate lipophilicity. Naproxen derivatives are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs) due to their cyclooxygenase (COX) inhibition . Ethoxy substitution (as in the target compound) increases lipophilicity (logP ~3.1 vs.
Hydroxyl vs. Ethoxy Substitution
Alcohol Position and Functional Group Modifications
Propan-2-ol vs. Propan-1-ol Derivatives
Ester Derivatives
- Isopropyl 2-(6-Methoxynaphthalen-2-yl)propionate (Naproxen prodrug):
Heterocyclic and Piperidine-Substituted Analogs
- 6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol (): Molecular formula: C₂₄H₂₇NO (345.50 g/mol). The piperidine group introduces basicity (pKa ~10.5), enabling salt formation and altering biodistribution compared to neutral ethoxy-substituted compounds .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Ethoxy-substituted naphthalenes often require harsher conditions (e.g., 250°C under N₂ pressure) compared to methoxy analogs due to steric hindrance .
- Biological Activity : Morpholine derivatives of naproxen (e.g., 2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one) exhibit modified COX-2 selectivity, suggesting ethoxy analogs may similarly modulate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
